molecular formula C19H16N2O B10788445 N-(4-aminobiphenyl-3-yl)benzamide

N-(4-aminobiphenyl-3-yl)benzamide

Cat. No.: B10788445
M. Wt: 288.3 g/mol
InChI Key: ZWLFHHHQRUYIBT-UHFFFAOYSA-N
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Description

N-(4-aminobiphenyl-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a biphenyl structure, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobiphenyl-3-yl)benzamide typically involves the acylation of 4-aminobiphenyl with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction parameters and improved yields. The use of microreactor systems can optimize reaction conditions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-aminobiphenyl-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

Scientific Research Applications

N-(4-aminobiphenyl-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminobiphenyl-3-yl)benzamide involves its interaction with specific molecular targets. One notable target is histone deacetylase 2 (HDAC2), an enzyme involved in the regulation of gene expression. The compound binds to the active site of HDAC2, inhibiting its activity and leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

  • N-(2-aminophenyl)benzamide
  • N-(3-amino-4-methylphenyl)benzamide
  • N-(4-aminophenyl)benzamide

Comparison: N-(4-aminobiphenyl-3-yl)benzamide is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from other benzamide derivatives, which may lack the biphenyl moiety and thus have different chemical and biological properties .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(2-amino-5-phenylphenyl)benzamide

InChI

InChI=1S/C19H16N2O/c20-17-12-11-16(14-7-3-1-4-8-14)13-18(17)21-19(22)15-9-5-2-6-10-15/h1-13H,20H2,(H,21,22)

InChI Key

ZWLFHHHQRUYIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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